

Application Notes and Protocols for BAY X 1005 in Murine Models

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Compound of Interest

Compound Name: Bay-R 1005

Cat. No.: B1230092

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Introduction

BAY X 1005 is a potent and selective inhibitor of leukotriene synthesis. It acts by targeting the 5-lipoxygenase-activating protein (FLAP), which is essential for the activation of 5-lipoxygenase (5-LOX), the key enzyme in the biosynthesis of leukotrienes. By inhibiting FLAP, BAY X 1005 effectively blocks the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4). These lipid mediators are critically involved in the pathophysiology of various inflammatory diseases, including asthma and allergic reactions. The experimental data presented herein summarizes the in vitro and in vivo efficacy of BAY X 1005 in murine models, providing essential information for its application in preclinical research.

Data Presentation

The following tables summarize the quantitative data on the efficacy of BAY X 1005 in inhibiting leukotriene synthesis and reducing inflammation in mouse models.

Table 1: In Vitro Efficacy of BAY X 1005 in Mouse Cells

Cell Type	Parameter	IC50 Value	Reference
Mouse Macrophages	LTC4 Synthesis	0.021 μ M	[1]
Isolated Mouse PMNL	LTB4 Synthesis	0.039 μ M	[1]

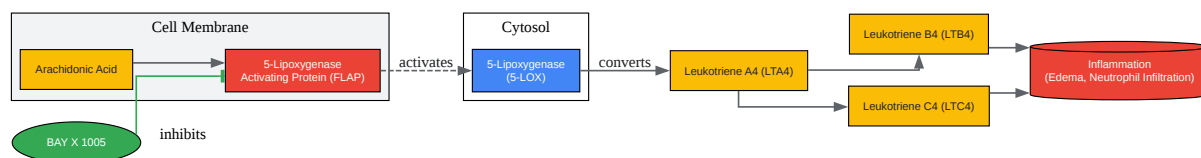
PMNL: Polymorphonuclear Leukocytes

Table 2: In Vivo Efficacy of BAY X 1005 in the Arachidonic Acid-Induced Mouse Ear Inflammation Model

Administration Route	Parameter	ED50 Value	Reference
Oral	Edema Formation	48.7 mg/kg	[1][2]
Oral	Myeloperoxidase Activity	7.9 mg/kg	[2]
Topical	Edema Formation	18 μ g/ear	
Topical	Myeloperoxidase Activity	3 μ g/ear	

Signaling Pathway

The following diagram illustrates the mechanism of action of BAY X 1005 within the 5-lipoxygenase signaling pathway.



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Mechanism of action of BAY X 1005.

Experimental Protocols

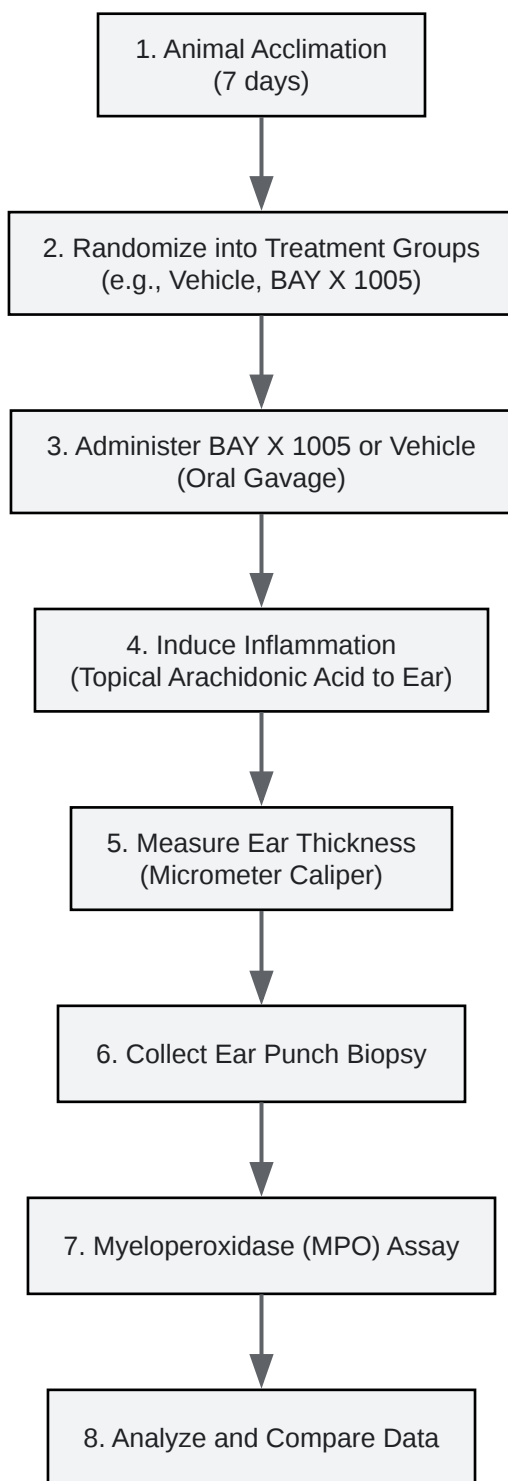
Arachidonic Acid-Induced Mouse Ear Edema Model

This protocol describes the induction of acute inflammation in the mouse ear using arachidonic acid and its inhibition by BAY X 1005. This model is useful for evaluating the in vivo efficacy of 5-lipoxygenase inhibitors.

Materials:

- Male or female mice (e.g., CD-1 or BALB/c), 6-8 weeks old
- BAY X 1005
- Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose (CMC) in water)
- Arachidonic acid (AA) solution (e.g., 2% w/v in acetone)
- Anesthesia (e.g., isoflurane)
- Micrometer caliper
- Punch biopsy tool (4 mm)
- Myeloperoxidase (MPO) assay kit
- Phosphate-buffered saline (PBS)
- Homogenizer

Experimental Workflow Diagram:



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Workflow for the mouse ear edema model.

Procedure:

- Animal Preparation: Acclimatize mice for at least one week before the experiment with free access to food and water.
- Drug Administration:
 - Prepare a suspension of BAY X 1005 in the chosen vehicle (e.g., 0.5% CMC).
 - Administer BAY X 1005 or vehicle to the respective groups of mice via oral gavage. A typical volume is 10 mL/kg. The timing of administration should be determined based on the pharmacokinetic profile of the compound (e.g., 1 hour before induction of inflammation).
- Induction of Inflammation:
 - Anesthetize the mice lightly with isoflurane.
 - Apply a fixed volume (e.g., 20 μ L) of the arachidonic acid solution to both the inner and outer surfaces of one ear. Apply the vehicle (acetone) to the contralateral ear as a control.
- Measurement of Edema:
 - At a specified time point after AA application (e.g., 1 hour), measure the thickness of both ears using a micrometer caliper.
 - The degree of edema is calculated as the difference in thickness between the AA-treated ear and the vehicle-treated ear.
- Myeloperoxidase (MPO) Assay (Quantification of Neutrophil Infiltration):
 - Immediately after measuring ear thickness, euthanize the mice.
 - Collect a 4 mm punch biopsy from the central part of both ears.
 - Homogenize the tissue samples in PBS.
 - Determine the MPO activity in the tissue homogenates using a commercially available MPO assay kit, following the manufacturer's instructions. MPO activity is an indicator of neutrophil infiltration.

- Data Analysis:
 - Calculate the percentage inhibition of edema and MPO activity for the BAY X 1005-treated groups compared to the vehicle-treated group.
 - Determine the ED50 value using appropriate statistical software.

Conclusion

BAY X 1005 is a valuable research tool for investigating the role of the 5-lipoxygenase pathway in inflammatory processes. The provided data and protocols offer a foundation for designing and executing in vivo studies to further explore the therapeutic potential of this compound in murine models of inflammation. Researchers should adapt these protocols based on their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

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References

- 1. BAY X1005, a new selective inhibitor of leukotriene synthesis: pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BAY X1005, a new inhibitor of leukotriene synthesis: in vivo inflammation pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
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